molecular formula C11H12FNO2 B12820356 Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate

Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B12820356
M. Wt: 209.22 g/mol
InChI Key: XPYBYVSZDDCXDA-JTQLQIEISA-N
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Description

Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a fluorine atom and an indene moiety, makes it an interesting subject for chemical studies and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindene and methyl 3-aminocrotonate.

    Reaction Conditions: The key steps involve the formation of the indene ring system and the introduction of the amino and ester functional groups. This can be achieved through a series of reactions including cyclization, amination, and esterification.

    Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation steps, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the indene ring system play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-3-amino-7-chloro-2,3-dihydro-1H-indene-5-carboxylate
  • Methyl (S)-3-amino-7-bromo-2,3-dihydro-1H-indene-5-carboxylate
  • Methyl (S)-3-amino-7-iodo-2,3-dihydro-1H-indene-5-carboxylate

Uniqueness

Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl (3S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)6-4-8-7(9(12)5-6)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3/t10-/m0/s1

InChI Key

XPYBYVSZDDCXDA-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1=CC2=C(CC[C@@H]2N)C(=C1)F

Canonical SMILES

COC(=O)C1=CC2=C(CCC2N)C(=C1)F

Origin of Product

United States

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